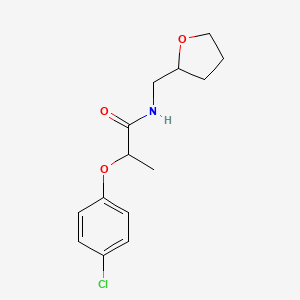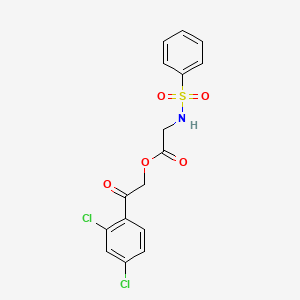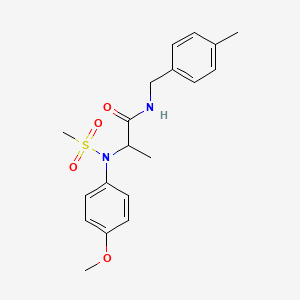![molecular formula C19H18N2O B3938276 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime](/img/structure/B3938276.png)
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime
Overview
Description
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime, also known as DIBO, is a synthetic compound that has been studied for its potential applications in scientific research. DIBO is a member of the benzo[a]phenanthridine family of compounds, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. In cancer cells, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects:
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have a range of biochemical and physiological effects, depending on the specific research area. In cancer research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to increase levels of neurotransmitters such as dopamine and serotonin. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime in scientific research is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime. In cancer research, further studies could focus on optimizing the structure of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime to increase its anticancer activity and reduce toxicity. In neurobiology, further studies could focus on the potential of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime as a treatment for neurodegenerative diseases. In infectious disease research, further studies could focus on the development of 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime derivatives with increased antiviral activity and reduced toxicity. Overall, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has shown promise as a versatile compound for scientific research, and further studies could lead to the development of new treatments for a range of diseases.
Scientific Research Applications
2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and infectious disease research. In cancer research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. In neurobiology, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, 2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime has been shown to have antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus.
properties
IUPAC Name |
(NE)-N-(2,2-dimethyl-1,3-dihydrobenzo[a]phenanthridin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-19(2)9-14-15(17(10-19)21-22)11-20-16-8-7-12-5-3-4-6-13(12)18(14)16/h3-8,11,22H,9-10H2,1-2H3/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKLTQPDCLZYHH-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C(=NC=C2C(=NO)C1)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C3C(=NC=C2/C(=N/O)/C1)C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(2,2-dimethyl-1,3-dihydrobenzo[a]phenanthridin-4-ylidene)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,11-dimethyl-8-(3-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938199.png)

![2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3938212.png)
![1-ethyl-4-{2-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]ethyl}piperazine](/img/structure/B3938220.png)


![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3938235.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B3938241.png)
![3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938242.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B3938261.png)
![1-(hydroxymethyl)-4-(4-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3938292.png)
![(5-fluoro-2-methoxyphenyl){methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}acetic acid](/img/structure/B3938293.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)